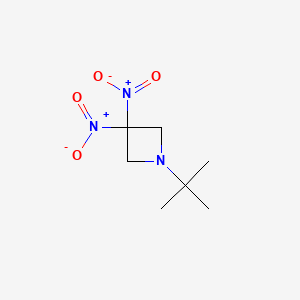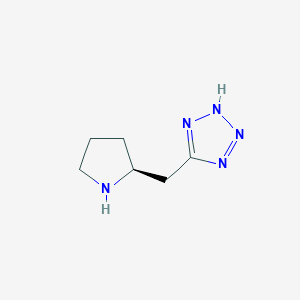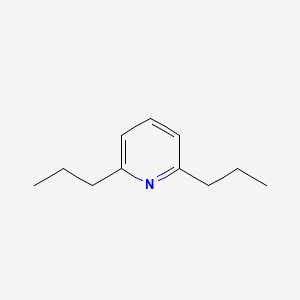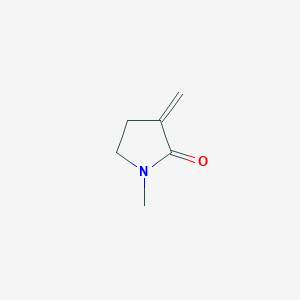
1-Methyl-3-methylene-2-pyrrolidinone
Descripción general
Descripción
1-Methyl-3-methylene-2-pyrrolidinone, also known as N-Methyl-2-pyrrolidone (NMP), is a colorless liquid with a molecular formula of C5H9NO. It is a highly polar solvent that is widely used in various industries, including pharmaceuticals, electronics, and polymer production.
Aplicaciones Científicas De Investigación
Polymerization Processes 1-Methyl-2-pyrrolidinone has been utilized in polymerization processes, particularly as an efficient electron-pair donor in conjunction with other coinitiators for isobutylene polymerization. This application highlights its role in synthesizing linear living α,ω-bis(t-chloro)polyisobutylene, showcasing its potential in creating polymers with specific end functionalities, which is crucial for developing advanced materials with tailored properties (Pratap & Heller, 1992).
Organic Synthesis and Drug Discovery In organic synthesis, 1-Methyl-3-methylene-2-pyrrolidinone derivatives have been investigated for their potential as antitumor agents. Although the synthesized α-methylenebutyrolactams related to known antitumor agents did not show significant activity in initial screenings, this research opens avenues for the synthesis of novel compounds with potential therapeutic applications (Kornet, 1979).
Materials Science In materials science, the reduction of graphene oxide in N-methyl-2-pyrrolidinone to produce stable colloidal dispersions of reduced graphene oxide has been demonstrated. This solvothermal reduction process is significant for applications in electronics and energy storage, as it provides a method for producing graphene-based materials with high conductivity and stability (Dubin et al., 2010).
Catalysis and Organic Reactions The compound has shown utility in catalysis, for instance, in the C-3/5 methylation of pyridines using temporary dearomatisation. This method employs methanol and formaldehyde as key reagents, highlighting a novel approach to modifying pyridines, a crucial structural motif in many pharmaceuticals and organic materials. This catalytic method opens new pathways for the functionalization of aromatic compounds with high precision (Grozavu et al., 2020).
Propiedades
IUPAC Name |
1-methyl-3-methylidenepyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5-3-4-7(2)6(5)8/h1,3-4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXKUUDFKHVAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445597 | |
| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-methylene-2-pyrrolidinone | |
CAS RN |
50586-05-5 | |
| Record name | 1-methyl-3-methylene-2-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




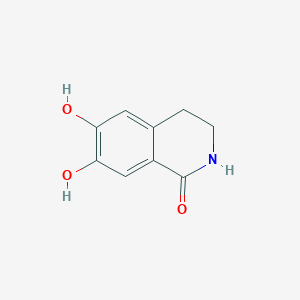
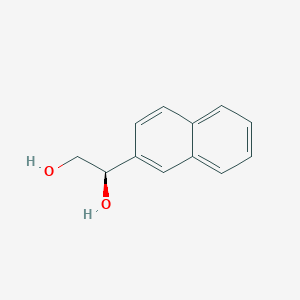



![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

